molecular formula C20H28N4O3 B5509117 N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide

Cat. No. B5509117
M. Wt: 372.5 g/mol
InChI Key: RRSKDNBLRSXGMP-CRAIPNDOSA-N
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Description

Benzimidazole derivatives, including compounds like N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide, are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their medicinal and pharmaceutical applications, showcasing a range of therapeutic potentials (Phr Iosr & S. Nomi, 2014).

Synthesis Analysis

Synthetic approaches to benzimidazole derivatives generally involve the formation of the benzimidazole core followed by various functionalization strategies to introduce specific substituents. For instance, the synthesis of benzimidazole analogs through reactions involving benzothiazole derivatives has been documented, offering a versatile method for constructing complex molecular structures (A. B. Chidrawar, 2017).

Molecular Structure Analysis

The benzimidazole core structure is a significant component of these compounds, contributing to their ability to interact with biological targets. The molecular structure of benzimidazole derivatives, including various substituents, plays a crucial role in determining their biological activity and specificity (G. Lipunova et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the benzimidazole moiety. These reactions include alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various functional groups that modulate the compound's properties (M. Boča et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for pharmaceutical formulations (G. Kennedy, 2001).

Chemical Properties Analysis

Benzimidazole derivatives are known for their chemical stability and ability to undergo a variety of chemical transformations. The presence of the benzimidazole ring contributes to their acidic and basic properties, influencing their reactivity and interactions with biological molecules (G. Verma et al., 2019).

Scientific Research Applications

Antibacterial and Anticancer Potential

Research on N-substituted benzimidazole derivatives, including those structurally related to the specified compound, has highlighted their promising applications in the field of medicinal chemistry, particularly for their antibacterial and anticancer properties. Studies have demonstrated that certain N-substituted benzimidazoles exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some derivatives being significantly more potent than standard drugs such as Sultamicillin (Chaudhari et al., 2020). This indicates a potential pathway for developing new antibacterial agents to combat resistant strains of bacteria.

Additionally, benzimidazole derivatives have been explored for their capacity to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, showcasing a different avenue of therapeutic application, particularly in treating conditions like gastroesophageal reflux disease and peptic ulcers (Fellenius et al., 1981).

Enzyme Inhibition for Disease Treatment

The detailed mechanism of action of these compounds often involves the inhibition of specific enzymes or biological processes critical for disease progression. For example, substituted benzimidazoles have shown to inhibit phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are vital signaling pathways in cancer cell proliferation and survival. This suggests their potential use in cancer therapy by targeting these pathways to halt tumor growth and spread (Stec et al., 2011).

properties

IUPAC Name

N-[(3S,4R)-1-[2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-4-5-15-9-24(10-18(15)21-14(3)25)20(26)12-27-11-19-22-16-7-6-13(2)8-17(16)23-19/h6-8,15,18H,4-5,9-12H2,1-3H3,(H,21,25)(H,22,23)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSKDNBLRSXGMP-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)COCC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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